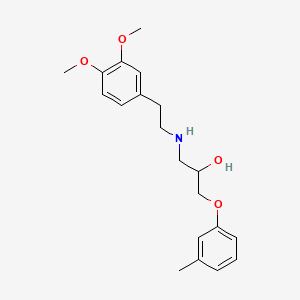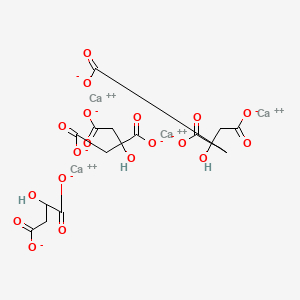
Unii-4bbs3A53GJ
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Unii-4bbs3A53GJ is a synthetic compound that has been extensively studied in research laboratories and has been found to have a wide range of potential applications. It is a highly versatile compound that can be used in a variety of ways, from basic laboratory experiments to complex biochemical pathways.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Unii-4bbs3A53GJ involves a series of reactions starting from commercially available starting materials.
Starting Materials
2,4-dichlorobenzoic acid, 2-amino-4-bromophenol, sodium hydroxide, potassium carbonate, dimethylformamide, acetic anhydride, sulfuric acid, wate
Reaction
Step 1: 2,4-dichlorobenzoic acid is reacted with sodium hydroxide and potassium carbonate in dimethylformamide to form the corresponding carboxylate salt., Step 2: The carboxylate salt is then reacted with 2-amino-4-bromophenol in the presence of acetic anhydride to form the desired product., Step 3: The product is then purified by recrystallization from a suitable solvent using sulfuric acid and water.
科学研究应用
Unii-4bbs3A53GJ has been used in a variety of scientific research applications. It has been used in the synthesis of new drugs, as a catalyst for organic reactions, as a reagent for the synthesis of other compounds, and as a tool for studying the structure and function of proteins. It has also been used in the study of enzymes, as a tool for studying the structure of DNA, and as a tool for studying the structure and function of carbohydrates.
作用机制
Unii-4bbs3A53GJ works by forming a covalent bond between two organic compounds. This bond is strong enough to hold the two compounds together, and this bond is the basis of the reaction. The reaction is highly efficient, and yields a high yield of the desired product.
生化和生理效应
Unii-4bbs3A53GJ has been found to have a wide range of biochemical and physiological effects. It has been found to be a potent antioxidant, which can help protect cells from damage caused by free radicals. It has also been found to be an effective anti-inflammatory agent, which can help reduce inflammation in the body. Additionally, Unii-4bbs3A53GJ has been found to have anti-cancer properties, as it has been found to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Laboratory Experiments
Unii-4bbs3A53GJ has a number of advantages for laboratory experiments. It is highly efficient, and yields a high yield of the desired product. Additionally, it is relatively easy to use, and can be used in a variety of different experiments. However, there are some limitations to using Unii-4bbs3A53GJ in laboratory experiments. It is relatively expensive, and can be difficult to obtain in large quantities. Additionally, it is not soluble in water, and must be used with a suitable solvent.
未来方向
The potential applications of Unii-4bbs3A53GJ are vast, and there are a number of potential future directions that could be explored. One potential future direction is to further explore the anti-cancer properties of Unii-4bbs3A53GJ, and to develop new methods for using it to treat cancer. Additionally, further research could be done to explore the potential of Unii-4bbs3A53GJ as a tool for studying the structure and function of proteins, carbohydrates, and DNA. Finally, further research could be done to explore the potential of Unii-4bbs3A53GJ as a catalyst for organic reactions, and to develop new methods for using it in a variety of different experiments.
属性
IUPAC Name |
tetracalcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.C4H6O5.4Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;5-2(4(8)9)1-3(6)7;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2,5H,1H2,(H,6,7)(H,8,9);;;;/q;;;4*+2/p-8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUQVRHWPYWQRG-UHFFFAOYSA-F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Ca4O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-4bbs3A53GJ | |
CAS RN |
142606-53-9 |
Source


|
| Record name | Calcium citrate malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142606539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

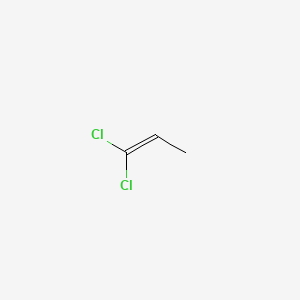
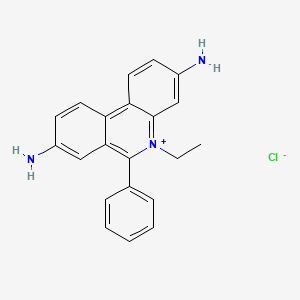
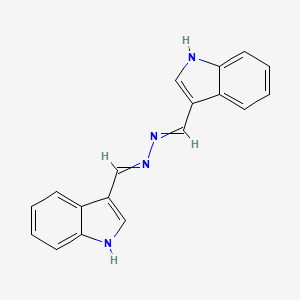
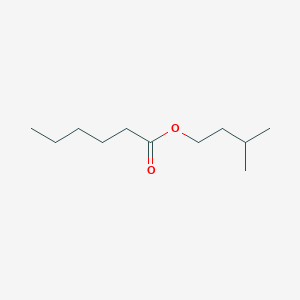
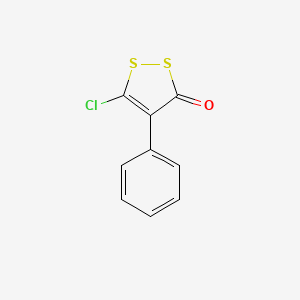
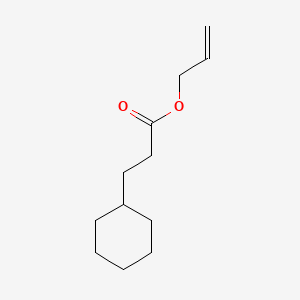
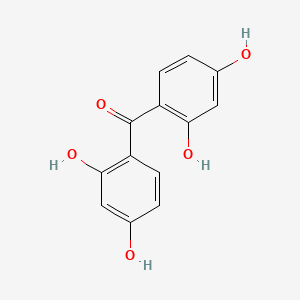
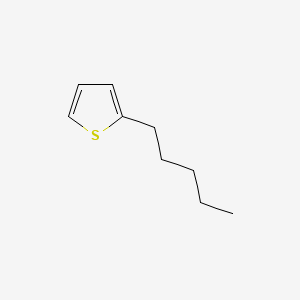
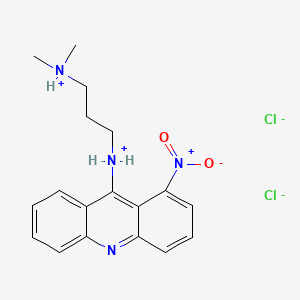
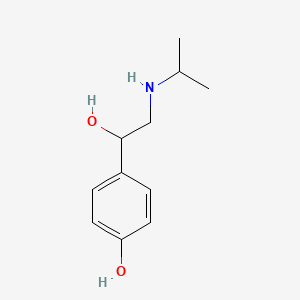
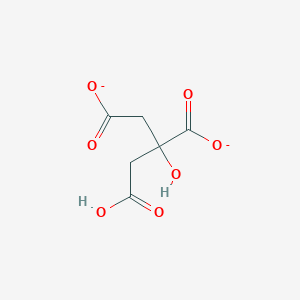
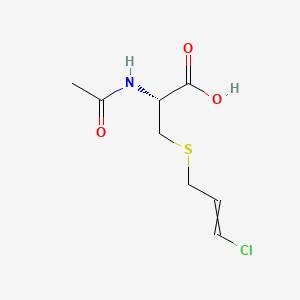
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-chloro-6-[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, pentasodium salt](/img/structure/B1218771.png)
